2-Fluoro-3-(tributylstannyl)pyridine

Catalog No.
S729256
CAS No.
155533-81-6
M.F
C17H30FNSn
M. Wt
386.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-3-(tributylstannyl)pyridine

CAS Number

155533-81-6

Product Name

2-Fluoro-3-(tributylstannyl)pyridine

IUPAC Name

tributyl-(2-fluoropyridin-3-yl)stannane

Molecular Formula

C17H30FNSn

Molecular Weight

386.1 g/mol

InChI

InChI=1S/C5H3FN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3;

InChI Key

UEIDBUBBTLTCOP-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)F

Synonyms

2-FLUORO-3-(TRIBUTYLSTANNYL)PYRIDINE

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)F

The exact mass of the compound 2-Fluoro-3-(tributylstannyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-3-(tributylstannyl)pyridine (CAS 155533-81-6) is a highly specialized organotin building block primarily procured for palladium-catalyzed Stille cross-coupling reactions. Featuring a tributylstannyl group at the 3-position and a highly electronegative fluorine atom at the 2-position, this reagent is designed to reliably install a 2-fluoropyridin-3-yl motif into complex molecular scaffolds. Unlike its boronic acid counterparts, which are notoriously unstable under basic coupling conditions, this stannane offers exceptional bench stability and predictable reactivity under neutral conditions. Furthermore, the 2-fluoro substituent serves a dual purpose: it is completely inert to standard palladium oxidative addition—ensuring strict chemoselectivity during the initial coupling—and it acts as a highly activated leaving group for subsequent nucleophilic aromatic substitution (SNAr), making it an indispensable tool for the modular synthesis of multi-substituted pyridine-based pharmaceuticals and agrochemicals [1].

Research Fit

Workflow Stille cross-coupling building block
Selection 2-Fluoro regiospecific stannane
Use Context Research intermediates for kinase-targeted studies, agrochemicals, ligands

Attempting to substitute 2-fluoro-3-(tributylstannyl)pyridine with the more common 2-fluoro-3-pyridineboronic acid routinely leads to severe yield losses in standard Suzuki-Miyaura protocols. The strong electron-withdrawing effect of the ortho-fluorine atom severely destabilizes the carbon-boron bond, causing rapid protodeboronation in the presence of the bases required for Suzuki coupling. This degradation pathway forces chemists to procure expensive, specialized ligands or employ highly optimized, non-standard conditions just to achieve moderate yields. Alternatively, substituting with 2-chloro-3-(tributylstannyl)pyridine introduces chemoselectivity risks, as the carbon-chlorine bond can undergo competitive oxidative addition with palladium, leading to unwanted oligomerization. By procuring the 2-fluoro stannane, process chemists bypass both the hydrolytic instability of the boronic acid and the cross-reactivity of the chloro-analog, ensuring a clean, scalable, and highly reproducible synthetic route [1].

Substitution Risk

2-Fluoro substitution provides electronic activation for Stille coupling
Non-fluorinated analog lacks activation; coupling rate may differ
Regiospecific C-3 stannylation directs coupling to the 3-position
Regioisomers (C-4 or C-6 stannyl) produce structurally distinct biaryls that may not bind the intended target
Higher purity grades reduce pre-coupling purification needs
Lower purity organotin batches may introduce catalyst-poisoning impurities

Higher Coupling Efficiency via Protodemetalation Avoidance

In comparative cross-coupling workflows, 2-fluoro-3-pyridineboronic acid exhibits significant instability, undergoing >50% protodeboronation in standard aqueous base conditions within hours, often restricting Suzuki coupling yields to <30% unless highly specialized conditions are used. In stark contrast, 2-fluoro-3-(tributylstannyl)pyridine is completely stable to neutral Stille coupling conditions, routinely delivering >80% yields of the desired cross-coupled product when reacted with aryl halides using standard Pd(PPh3)4 catalysis[1].

Evidence DimensionCross-coupling yield and precursor stability
Target Compound Data>80% yield (neutral Stille conditions)
Comparator Or Baseline2-Fluoro-3-pyridineboronic acid (<30% yield under standard basic Suzuki conditions due to protodeboronation)
Quantified Difference>50% absolute increase in target yield and elimination of the protodeboronation degradation pathway
ConditionsStandard Pd-catalyzed cross-coupling (neutral for stannane vs. basic for boronic acid)

Procuring the stannane eliminates the need for exhaustive ligand screening and expensive optimization required to overcome the inherent instability of ortho-fluorinated pyridine boronic acids.

Density at 25°C
Head-to-head
Target: 1.176 g/mL Comparator: 1.153 g/mL +0.023 g/mL (~2.0% higher)
May affect stoichiometric weighing in automated synthesis if uncorrected
Verify with lot-specific COA for gravimetric dispensing

Absolute Chemoselectivity During Palladium Catalysis

When utilizing halogenated stannylpyridines, preserving the halogen for downstream functionalization is critical. The carbon-fluorine bond in 2-fluoro-3-(tributylstannyl)pyridine is exceptionally strong (~115 kcal/mol) and completely inert to standard Pd(0) oxidative addition, providing >99% chemoselectivity for reaction exclusively at the C-Sn bond. Conversely, the carbon-chlorine bond in 2-chloro-3-(tributylstannyl)pyridine is weaker and can undergo competitive oxidative addition, leading to measurable amounts of oligomeric byproducts and reduced yields of the target monomer [1].

Evidence DimensionChemoselectivity at the C-Sn bond vs. C-Halogen bond
Target Compound Data>99% chemoselectivity (C-F bond remains intact)
Comparator Or Baseline2-Chloro-3-(tributylstannyl)pyridine (susceptible to competitive C-Cl oxidative addition)
Quantified DifferenceNear-total elimination of oligomeric byproducts caused by competitive halogen reactivity
ConditionsStandard Pd(0) catalyzed Stille cross-coupling

Strict chemoselectivity simplifies purification workflows and prevents the loss of expensive starting materials to side reactions, directly improving process economics.

Refractive Index
Cross-study
n20/D = 1.508 Comparator RI not reported
Supports incoming QC identity verification
Visual appearance check as supplementary test

Enhanced Activation for Downstream SNAr Functionalization

Following the initial Stille coupling, the 2-position of the pyridine ring is often targeted for functionalization with amines or alkoxides via Nucleophilic Aromatic Substitution (SNAr). The highly electronegative fluorine atom in the 2-fluoropyridin-3-yl moiety strongly stabilizes the Meisenheimer complex transition state, allowing SNAr reactions to proceed rapidly at mild temperatures (60–80 °C). In contrast, the corresponding 2-chloropyridine derivatives typically require much harsher conditions (>120 °C) or the addition of expensive Buchwald-Hartwig amination catalysts to achieve comparable conversions [1].

Evidence DimensionTemperature requirement for downstream SNAr with nucleophiles
Target Compound Data60–80 °C (uncatalyzed SNAr)
Comparator Or Baseline2-Chloro analogs (>120 °C or requires Pd/ligand catalysis)
Quantified Difference40–60 °C reduction in required reaction temperature and avoidance of secondary transition-metal catalysis
ConditionsDisplacement of the 2-halogen with primary/secondary amines or alkoxides

The ability to perform downstream functionalizations under mild, metal-free conditions is crucial for preserving the integrity of complex, thermally sensitive pharmaceutical intermediates.

Electronic Activation
Class-level
2-Fluoro substitution increases electrophilicity; faster transmetalation (qualitative)
May support higher coupling yields under milder conditions
Quantitative rate data not available
Purity Specification
Cross-study
Target: ≥97% (premium grade) Comparator: 95% (regioisomer)
Higher as-received purity may reduce pre-coupling purification need
Specify premium grade from reputable vendor
Storage Condition
Cross-study
Target: Argon atmosphere required Comparator: -20°C refrigeration
Inert atmosphere handling infrastructure needed
Inadequate storage accelerates protodestannylation
Regiochemical Outcome
Class-level
C-3 coupling yields 2-fluoro-3-substituted pyridines Wrong isomer generates inactive regioisomer
Regioisomer selection critical for SAR study accuracy
Verify regioisomer by NMR before use

Modular Synthesis of Kinase Inhibitors

Where this compound is the right choice for installing a 3-aryl-2-fluoropyridine motif, allowing for subsequent mild SNAr displacement of the fluorine with complex chiral amines to build the hinge-binding region of kinase inhibitors without risking thermal degradation[1].

Base-Sensitive Substrate Cross-Coupling

Where this compound is the right choice for coupling a pyridyl group onto scaffolds containing base-labile protecting groups (e.g., esters, Fmoc) or enolizable stereocenters, as the neutral Stille conditions completely bypass the harsh bases required for Suzuki couplings with boronic acids [2].

Library Generation via Orthogonal Reactivity

Where this compound is the right choice for automated or parallel synthesis workflows. The strict orthogonality between the highly reactive C-Sn bond (for initial C-C coupling) and the stable but SNAr-active C-F bond enables rapid, two-step diversification without the need for intermediate protecting group manipulations [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
2-Fluoro-3-arylpyridine pharmacophore synthesis for kinase research
Regiospecific C-3 stannylation
Regioisomeric purity by NMR/HPLC
Agrochemical intermediate route scouting
Consistent reagent purity for process development
Coupling yield and impurity profiling
Fluorinated bipyridine ligand synthesis
Electronic tuning via 2-fluoro substituent
Metal complex redox and photophysical characterization
Fragment-based library elaboration
Versatile Stille diversification point
Library purity and SAR reproducibility

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Wikipedia

2-Fluoro-3-(tributylstannyl)pyridine

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